molecular formula C18H14ClF3N2O2 B4215564 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B4215564
M. Wt: 382.8 g/mol
InChI Key: FHSYVMGGBDDQJI-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrrolidinedione core, substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a 4-methylphenylamino group

Preparation Methods

The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinedione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chloro-3-(trifluoromethyl)phenyl Group: This step often involves the use of a halogenation reaction, where a suitable halogenating agent introduces the chloro and trifluoromethyl groups.

    Attachment of the 4-methylphenylamino Group: This is typically done through an amination reaction, where an amine group is introduced to the pyrrolidinedione core.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound has shown potential as a biochemical probe for studying specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 3,5-bis(trifluoromethyl)phenyl isocyanate

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O2/c1-10-2-4-11(5-3-10)23-15-9-16(25)24(17(15)26)12-6-7-14(19)13(8-12)18(20,21)22/h2-8,15,23H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSYVMGGBDDQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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